4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, also known as 6-Methoxy-2-phenethyl-4H-chromen-4-one, is a derivative of 2-(2-phenylethyl)chromone. This class of compounds has been isolated from a limited number of plant sources, most notably Aquilaria malaccensis, a tree responsible for producing agarwood, a resinous wood prized for its fragrance [].
Research suggests that 2-(2-phenylethyl)chromones, including 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, possess various potential biological activities. These include:
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-, also known as 6-methoxy-2-(2-phenylethyl)chromone, is a naturally occurring compound with the molecular formula and a molecular weight of approximately 280.32 g/mol . This compound belongs to the class of benzopyran derivatives, which are characterized by the fusion of a benzene ring with a heterocyclic pyran ring. It is primarily isolated from the resinous wood of Aquilaria sinensis, a plant known for its aromatic properties and medicinal uses .
The chemical behavior of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- can be attributed to its functional groups. Key reactions include:
This compound exhibits various biological activities, including:
Several methods have been reported for synthesizing 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-:
The applications of this compound are diverse:
Interaction studies have indicated that 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- may interact with various biological targets:
Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Methoxyflavone | Contains a hydroxyl group at position 7 on the flavone backbone. | |
| 2-Methyl-4H-chromen-4-one | Lacks the phenethyl group but retains the chromone structure. | |
| 3-Hydroxyflavone | Hydroxyl groups at positions 3 and 5 enhance its antioxidant activity. |
These compounds differ primarily in their functional groups and structural modifications, which contribute to their unique biological activities and applications.